molecular formula C17H23NO6 B558500 Boc-DL-Glu(Obzl)-OH CAS No. 117997-81-6

Boc-DL-Glu(Obzl)-OH

Cat. No. B558500
M. Wt: 337.4 g/mol
InChI Key: AJDUMMXHVCMISJ-UHFFFAOYSA-N
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Description

“Boc-DL-Glu(Obzl)-OH” is a chemical compound with the molecular formula C17H23NO6 . It is also known as “5-(Benzyloxy)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-5-oxopentanoic acid” according to IUPAC nomenclature .


Molecular Structure Analysis

The molecular structure of “Boc-DL-Glu(Obzl)-OH” consists of 17 carbon atoms, 23 hydrogen atoms, and 6 oxygen atoms . The average mass of the molecule is 337.368 Da .


Physical And Chemical Properties Analysis

“Boc-DL-Glu(Obzl)-OH” has a density of 1.2±0.1 g/cm3, a boiling point of 522.6±50.0 °C at 760 mmHg, and a flash point of 269.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 102 Å2 .

Scientific Research Applications

Peptide Synthesis and Modifications

  • Boc-DL-Glu(Obzl)-OH is instrumental in synthesizing protected oligophosphoseryl peptides from bovine caseins, highlighting its role in stepwise peptide elongation and phosphorylation reactions (Paquet & Johns, 2009).
  • It serves as a crucial building block in the preparation of molecularly imprinted polymeric membranes with tripeptide residues, exhibiting adsorption selectivity towards specific molecules, demonstrating its potential in creating materials with chiral recognition capabilities (Yoshikawa, Ooi, & Izumi, 2001).
  • The compound is used in the synthesis of the C-terminal half of thymosin alpha 1, utilizing polymer-bound 1-hydroxybenzotriazole as support for peptide coupling, showcasing its application in complex peptide assembly (Mokotoff & Patchornik, 2009).

Chemical Synthesis and Drug Design

  • It plays a role in synthesizing gamma-benzyltert-butoxycarbonyl-L-alanyl-D-glutamate and its derivatives, pointing towards its use in drug design and synthesis of peptide-based compounds (Zemlyakov, 2005).
  • Boc-DL-Glu(Obzl)-OH is involved in creating peptide aldehyde derivatives designed to inhibit the 20S proteasome, indicating its significance in developing therapeutic agents targeting proteasomes (Ma, Xu, Fang, Yang, Cui, Zhang, & Zhang, 2011).

Bio-materials and Supramolecular Chemistry

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUMMXHVCMISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-Glu(Obzl)-OH

CAS RN

13574-84-0, 117997-81-6
Record name 5-Benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound withN-dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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